

A Spectroscopic Comparison of 1-Chloro-4-ethylhexane and Its Positional Isomers

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Compound of Interest

Compound Name: 1-Chloro-4-ethylhexane

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This guide provides a detailed spectroscopic comparison of **1-chloro-4-ethylhexane** and its positional isomers, 2-chloro-4-ethylhexane and 3-chloro-4-ethylhexane. Aimed at researchers, scientists, and professionals in drug development, this document offers a comparative analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The information presented is based on predicted spectroscopic data to facilitate the differentiation and characterization of these structurally similar compounds.

Introduction

1-Chloro-4-ethylhexane and its isomers are alkyl chlorides with the molecular formula $\text{C}_8\text{H}_{17}\text{Cl}$. While sharing the same molecular weight, their distinct structural arrangements, specifically the position of the chlorine atom, lead to unique spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various chemical and pharmaceutical applications. This guide presents a side-by-side comparison of their predicted spectroscopic data and outlines the standard experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted quantitative data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1-chloro-4-ethylhexane** and its positional isomers.

Table 1: Predicted ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Protons	1-Chloro-4-ethylhexane	2-Chloro-4-ethylhexane	3-Chloro-4-ethylhexane
-CH ₂ Cl	~3.5 (t)	-	-
-CHCl-	-	~3.8 (m)	~3.9 (m)
-CH(CH ₂ CH ₃) ₂	~1.3 (m)	~1.4 (m)	~1.5 (m)
-CH ₂ - (chain)	~1.2-1.8 (m)	~1.3-1.9 (m)	~1.4-1.9 (m)
-CH ₃ (ethyl)	~0.9 (t)	~0.9 (t)	~0.9 (t)
-CH ₃ (chain end)	-	~1.0 (d)	~1.0 (t)

(Predicted data; t = triplet, d = doublet, m = multiplet)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon Atom	1-Chloro-4-ethylhexane	2-Chloro-4-ethylhexane	3-Chloro-4-ethylhexane
-C-Cl	~45	~65	~70
-CH-	~40	~42	~48
-CH ₂ - (chain)	~20-38	~22-40	~25-45
-CH ₃ (ethyl)	~11	~11	~11
-CH ₃ (chain end)	-	~20	~14

(Predicted data)

Table 3: Key Predicted IR Absorption Bands (in cm^{-1})

Functional Group	1-Chloro-4-ethylhexane	2-Chloro-4-ethylhexane	3-Chloro-4-ethylhexane
C-H stretch (sp^3)	2850-2960	2850-2960	2850-2960
C-H bend (CH_2)	~1465	~1465	~1465
C-H bend (CH_3)	~1375	~1375	~1375
C-Cl stretch	~650-750	~600-700	~550-650

(Predicted data)

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragmentation	1-Chloro-4-ethylhexane	2-Chloro-4-ethylhexane	3-Chloro-4-ethylhexane
$[M]^+$	148/150	148/150	148/150
$[M-Cl]^+$	113	113	113
$[M-C_2H_5]^+$	119/121	119/121	119/121
$[M-C_4H_9]^+$	91/93	91/93	91/93
Base Peak	57 ($C_4H_9^+$)	43 ($C_3H_7^+$) or 57 ($C_4H_9^+$)	85 ($C_6H_{13}^+$) or 57 ($C_4H_9^+$)

(Predicted data; M^+ shows isotopic peaks for ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: As these compounds are liquids, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the spectrometer's sample holder.

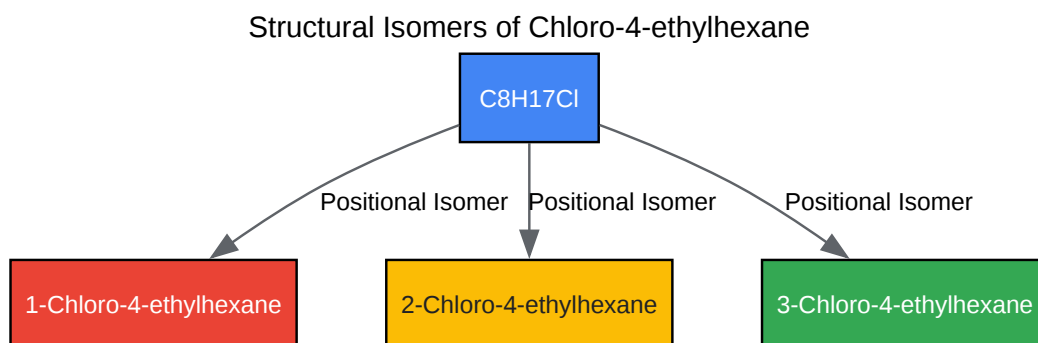
- Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[1][2]}
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (if present) and the characteristic fragmentation pattern. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) is a key diagnostic feature.^[3]

Visualizations

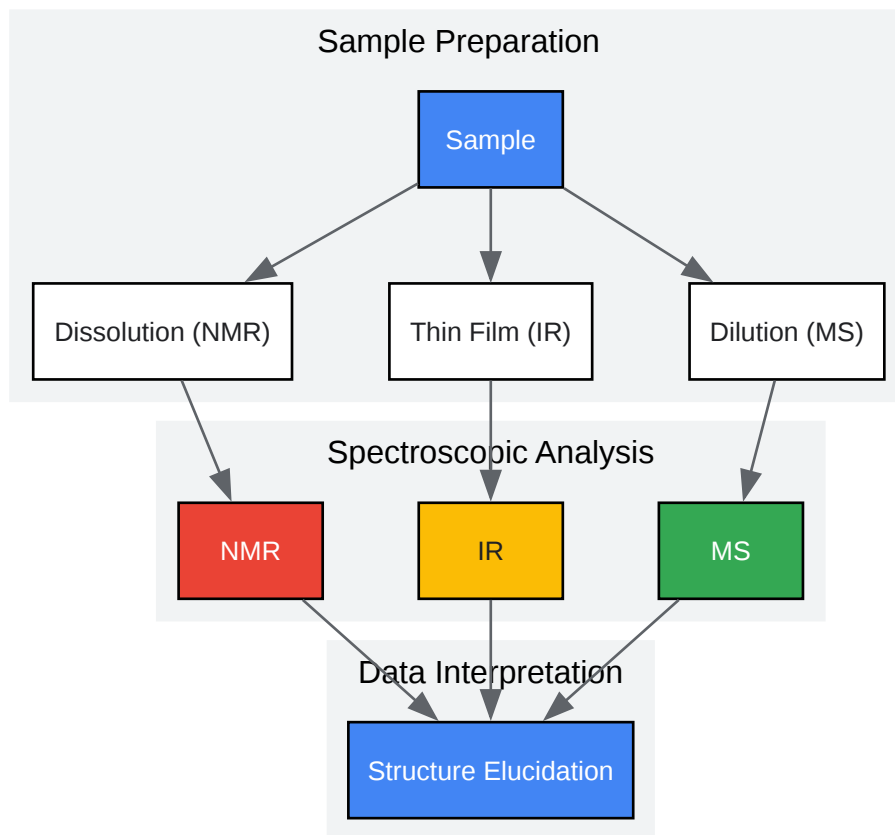
The following diagrams illustrate the relationship between the isomers and the workflow for their spectroscopic analysis.



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Caption: Relationship between the molecular formula and its positional isomers.

General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis of chemical compounds.

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